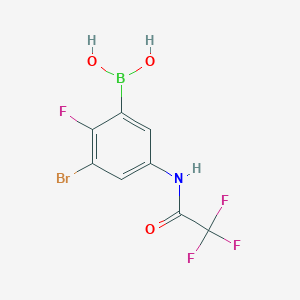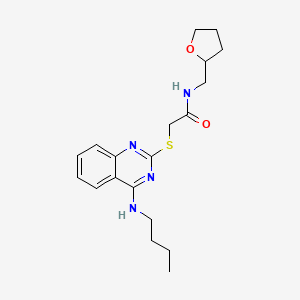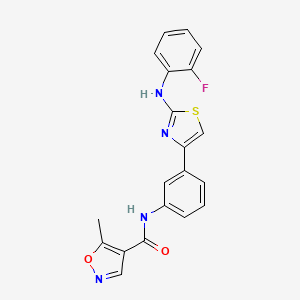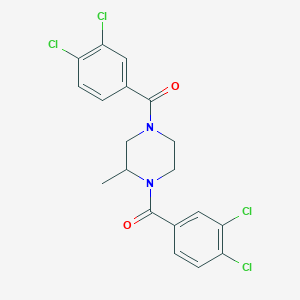
Acide 3-bromo-2-fluoro-5-(trifluoroacétamido)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid: is a boronic acid derivative with the molecular formula C8H5BBrF4NO3 and a molecular weight of 329.84 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoroacetamido groups attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Employed in the development of advanced materials and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of reagents such as bromine, fluorine sources, and trifluoroacetic anhydride under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenyl Derivatives: Resulting from substitution reactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its use in coupling reactions where it interacts with palladium catalysts to form carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
3-(2,2,2-Trifluoroacetamido)phenylboronic acid: Similar structure but lacks bromine and fluorine atoms.
2-Bromo-5-trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group instead of a trifluoroacetamido group.
Uniqueness: 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is unique due to the combination of bromine, fluorine, and trifluoroacetamido groups, which provide distinct reactivity and properties compared to other boronic acid derivatives .
Propriétés
IUPAC Name |
[3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BBrF4NO3/c10-5-2-3(15-7(16)8(12,13)14)1-4(6(5)11)9(17)18/h1-2,17-18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUKESTDWVVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)NC(=O)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BBrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorobenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)
![1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2597865.png)
![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)


![2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)

![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)

![1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2597877.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile](/img/structure/B2597879.png)
![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
